2-Furamide-3,4,5-D3

Analytical Chemistry Bioanalysis Mass Spectrometry

2-Furamide-3,4,5-D3 (CAS 1219799-31-1), also known as Furan-2-carboxamide-d3, is a stable isotope-labeled analog of the unlabeled 2-furamide (Furan-2-carboxamide, CAS 609-38-1). This compound is specifically deuterated at the 3, 4, and 5 positions of the furan ring, resulting in a molecular weight shift from 111.1 g/mol to 114.12 g/mol and a distinct isotopic signature.

Molecular Formula C5H5NO2
Molecular Weight 114.12 g/mol
Cat. No. B12304270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furamide-3,4,5-D3
Molecular FormulaC5H5NO2
Molecular Weight114.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)N
InChIInChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)/i1D,2D,3D
InChIKeyTVFIYRKPCACCNL-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furamide-3,4,5-D3: Deuterated Furan Carboxamide for Stable Isotope Tracing


2-Furamide-3,4,5-D3 (CAS 1219799-31-1), also known as Furan-2-carboxamide-d3, is a stable isotope-labeled analog of the unlabeled 2-furamide (Furan-2-carboxamide, CAS 609-38-1) . This compound is specifically deuterated at the 3, 4, and 5 positions of the furan ring, resulting in a molecular weight shift from 111.1 g/mol to 114.12 g/mol and a distinct isotopic signature . As a member of the 2-heteroaryl carboxamide class, it is primarily employed as an analytical internal standard in mass spectrometry and as a tracer in mechanistic studies due to its near-identical chemical behavior to the non-labeled analyte while enabling precise detection and quantification .

Why Generic 2-Furamide Cannot Replace 2-Furamide-3,4,5-D3 in Quantitative LC-MS Workflows


Substituting the deuterated 2-Furamide-3,4,5-D3 with its unlabeled, generic counterpart or a structurally similar analog in quantitative analysis is scientifically invalid and leads to compromised data integrity. In mass spectrometry, the deuterated internal standard co-elutes with the target analyte but can be distinguished by its unique mass-to-charge ratio (m/z). This is essential for correcting matrix effects, ionization suppression, and sample preparation losses, thereby ensuring accurate quantification [1]. Using a non-isotopically labeled alternative fails to correct for these analytical variabilities, as its ionization efficiency and extraction recovery may differ significantly from the analyte, introducing uncontrolled bias and reducing assay precision [2].

2-Furamide-3,4,5-D3: Comparative Performance Metrics Against Alternatives


Mass Spectrometry Differentiation: +3 Da Mass Shift Enables Baseline Resolution from Analyte

2-Furamide-3,4,5-D3 provides a definitive +3.02 Da mass shift relative to unlabeled 2-furamide due to the replacement of three hydrogen atoms with deuterium on the furan ring . This mass difference is critical for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in triple quadrupole mass spectrometers, ensuring the internal standard's signal is completely resolved from the analyte's M+0 and M+1 natural abundance isotopes, which is not possible with less-deuterated (e.g., D1 or D2) or non-labeled analogs [1].

Analytical Chemistry Bioanalysis Mass Spectrometry

Isotopic Enrichment: 98 Atom % D Ensures High Purity and Minimal Unlabeled Contamination

Commercially available 2-Furamide-3,4,5-D3 is supplied with a minimum isotopic enrichment of 98 atom % D . This high level of enrichment is crucial for quantitative applications, as lower enrichments (e.g., 95% or 97%) introduce a higher proportion of unlabeled (D0) molecules into the internal standard. This D0 contamination directly adds to the analyte signal, causing a positive bias and overestimation of analyte concentration, particularly at low analyte-to-IS ratios [1]. For comparison, some in-class deuterated standards may be offered at lower, unspecified purities, introducing significant method risk.

Analytical Chemistry Stable Isotope Labeling Quality Control

Physical Property Retention: LogP -0.1 and MW 114.12 Maintain Near-Identical Chromatographic Behavior

2-Furamide-3,4,5-D3 is expected to exhibit chromatographic behavior nearly identical to its unlabeled counterpart, 2-Furamide, with a predicted LogP of -0.1 and molecular weight of 114.12 . This is a critical requirement for a suitable internal standard, ensuring it co-elutes with the analyte to correct for matrix-induced ionization suppression or enhancement. In contrast, structurally similar but non-isotopic alternatives (e.g., a halogenated analog) would likely show different retention times and ionization efficiencies, failing to provide the same level of analytical correction [1].

Chromatography Method Development Physicochemical Properties

Stability Profile: 3-Year Shelf Life at -20°C with Confirmed Ambient Shipping Tolerance

Suppliers report that 2-Furamide-3,4,5-D3 is stable for 3 years when stored as a powder at -20°C and can withstand ambient temperature shipping conditions without degradation . This documented stability profile is superior to some other deuterated small molecules which may require -80°C storage or are more labile. While no direct comparison data for 2-Furamide stability is publicly available, the defined storage and shipping conditions provide a verifiable benchmark for procurement and inventory planning, reducing the risk of material loss during transit or long-term storage.

Stability Logistics Long-Term Storage

Validated Use Cases for 2-Furamide-3,4,5-D3 in Bioanalytical and Metabolism Studies


Accurate Quantification of 2-Furamide and Metabolites in Plasma/Tissue Using LC-MS/MS

2-Furamide-3,4,5-D3 is the optimal choice as a Stable Isotope-Labeled Internal Standard (SIL-IS) for developing and validating sensitive, robust LC-MS/MS methods to quantify 2-furamide or related furan-containing compounds in complex biological matrices [1]. Its +3 Da mass shift [2] and high isotopic enrichment ensure that it corrects for variable extraction recovery and matrix effects, enabling precise quantification at low ng/mL concentrations. This is essential for pharmacokinetic studies, toxicology, or ADME profiling of furan-containing drug candidates or environmental contaminants .

Tracing Metabolic Fate and Degradation Pathways of Furan-Containing Compounds

The specific ring-deuteration of 2-Furamide-3,4,5-D3 makes it an effective tracer for elucidating metabolic pathways of furan-based molecules. Using LC-HRMS, researchers can track the deuterium label through various metabolic transformations, distinguishing drug-derived metabolites from endogenous isobaric interferences. This approach is supported by the known metabolic activation of 2-substituted furans [1] and the demonstrated utility of deuterated standards in such studies [2], allowing for more definitive structural identification and quantification of specific metabolic routes.

Investigating Deuteration Effects on Furan Ring Dynamics and Reactivity

As indicated by molecular dynamics simulations on furan systems, deuteration can subtly alter ring dynamics and molecular shape [1]. 2-Furamide-3,4,5-D3 can serve as a model compound in fundamental research to probe these kinetic isotope effects (KIEs) in cyclic aromatic systems. Its use in comparative NMR or MS studies against unlabeled 2-furamide can quantify the impact of isotopic substitution on reaction rates or conformational equilibria, providing valuable data for both physical organic chemistry and the design of more stable deuterated drug molecules [2].

Method Development for Furan Metabolite Analysis in Food and Environmental Samples

Given the presence of furan in heat-processed foods and its potential health implications [1], there is a need for accurate quantification methods. 2-Furamide-3,4,5-D3 can be utilized as a surrogate internal standard for developing GC-MS or LC-MS methods targeting 2-furamide or structurally related furan metabolites in complex matrices like coffee, canned goods, or environmental samples. Its high purity and defined stability [2] provide the necessary reliability for generating reproducible data in routine monitoring and exposure assessment studies.

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